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molecular formula C12H21NO4 B8409654 1-Tert-butoxycarbonylmethyl-pyrrolidine-3-carboxylic acid methyl ester

1-Tert-butoxycarbonylmethyl-pyrrolidine-3-carboxylic acid methyl ester

Cat. No. B8409654
M. Wt: 243.30 g/mol
InChI Key: YDTIMWHPCCPOCJ-UHFFFAOYSA-N
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Patent
US08546404B2

Procedure details

R-pyrrolidine-3-carboxylic acid methyl ester (1.5 gm, 9.1 mmol) was dissolved in N,N-dimethylformamide (45 ml). Diisopropylethylamine (5.7 ml, 31 ml) was added followed by cesium carbonate (4.35 gm, 13.3 mmol). Tert. butylbromoacetate (1.5 ml, 10 mmol) was added dropwise and the reaction mixture stirred for 1 hr. Brine was added to the reaction mixture which was then extracted with ethylacetate three times. The ethylacetate extracts were dried over magnesium sulfate, filtered and evaporated to obtain crude title product. The crude product was chromatographed to obtain 2.15 gm, 97% of title product.
[Compound]
Name
R-pyrrolidine-3-carboxylic acid methyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
4.35 g
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
97%

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]([CH:7]([CH3:9])C)CC)([CH3:3])C.[C:10](=[O:13])([O-:12])[O-].[Cs+].[Cs+].[C:16]([O:20][C:21](=[O:24])[CH2:22]Br)([CH3:19])([CH3:18])[CH3:17].[CH3:25]N(C)C=O>[Cl-].[Na+].O>[CH3:25][O:12][C:10]([CH:9]1[CH2:3][CH2:1][N:4]([CH2:22][C:21]([O:20][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:24])[CH2:7]1)=[O:13] |f:1.2.3,6.7.8|

Inputs

Step One
Name
R-pyrrolidine-3-carboxylic acid methyl ester
Quantity
1.5 g
Type
reactant
Smiles
Name
Quantity
45 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
5.7 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
cesium carbonate
Quantity
4.35 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)(C)(C)OC(CBr)=O
Step Five
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethylacetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethylacetate extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to obtain crude title product
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C1CN(CC1)CC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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